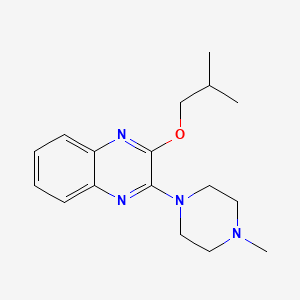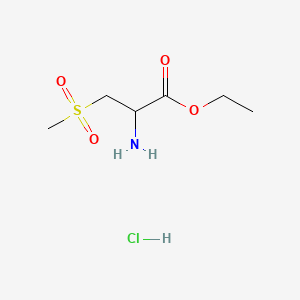
Ethyl (methylsulfonyl)alaninate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (methylsulfonyl)alaninate hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by its molecular structure, which includes an ethyl group, a methylsulfonyl group, and an alaninate hydrochloride moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (methylsulfonyl)alaninate hydrochloride typically involves multiple steps, starting with the reaction of ethyl alaninate with methylsulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature and pH are carefully monitored to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of reaction parameters. Continuous flow chemistry techniques may be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are used to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl (methylsulfonyl)alaninate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted alaninate derivatives.
Applications De Recherche Scientifique
Ethyl (methylsulfonyl)alaninate hydrochloride has found applications in several scientific fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Ethyl (methylsulfonyl)alaninate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
Ethyl (methylsulfonyl)alaninate hydrochloride is unique in its structure and properties compared to other similar compounds. Some of the similar compounds include:
Methylsulfonylmethane (MSM): A compound with a similar methylsulfonyl group but different functional groups.
Ethyl methyl sulfone: A compound with an ethyl group and a methylsulfonyl group but lacking the alaninate moiety.
Alanine derivatives: Other alaninate compounds with different substituents.
Propriétés
Formule moléculaire |
C6H14ClNO4S |
|---|---|
Poids moléculaire |
231.70 g/mol |
Nom IUPAC |
ethyl 2-amino-3-methylsulfonylpropanoate;hydrochloride |
InChI |
InChI=1S/C6H13NO4S.ClH/c1-3-11-6(8)5(7)4-12(2,9)10;/h5H,3-4,7H2,1-2H3;1H |
Clé InChI |
GFFWJJQGFJQCPR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CS(=O)(=O)C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


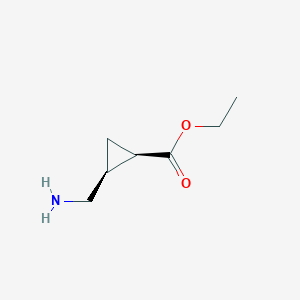
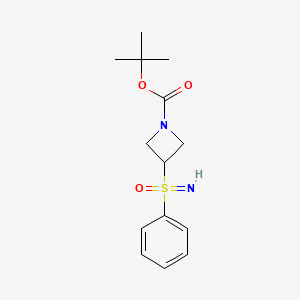
![Potassium (2-(tert-butoxycarbonyl)hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)trifluoroborate](/img/structure/B15318246.png)
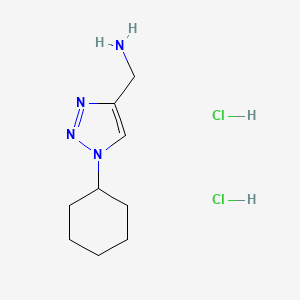
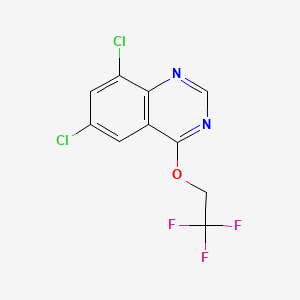
![3-[(Tert-butoxy)methyl]pyrrolidinehydrochloride](/img/structure/B15318263.png)
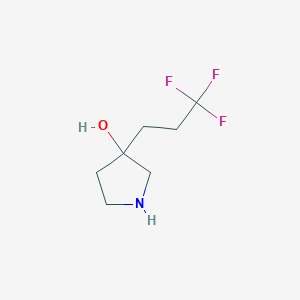
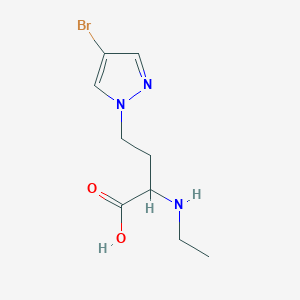
![2-{[4-(4-bromo-1-methyl-1H-imidazol-2-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[4.4]nonan-4-yl]oxy}aceticacid](/img/structure/B15318280.png)
![2-({[1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-yl]methyl}amino)pyridine-3-carbonitrile](/img/structure/B15318288.png)
